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Executive Summary
Enfuvirtide (T-20), marketed as Fuzeon, represents a landmark achievement in antiretroviral

therapy as the first-in-class HIV fusion inhibitor. Its unique mechanism of action, targeting the

viral entry process, provided a crucial therapeutic option for patients with multi-drug resistant

HIV-1. This technical guide provides an in-depth overview of the discovery, development,

mechanism of action, and key experimental data related to Enfuvirtide.

Discovery and Development History
The journey of Enfuvirtide began with the scientific pursuit of novel HIV therapeutic targets

beyond the established reverse transcriptase and protease enzymes. Researchers at Duke

University initiated the exploration of peptides that could interfere with the HIV fusion process.

[1][2]

1993: A synthetic peptide, initially designated DP-178, demonstrated significant in vitro

antiretroviral activity by targeting the gp41 transmembrane protein of the HIV envelope.[2]

1996: The pharmaceutical company Trimeris was formed by the Duke University researchers

to further develop this promising compound, which was then renamed T-20.[1][2]
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1999: Trimeris entered into a strategic partnership with Hoffmann-La Roche to co-develop T-

20, leveraging Roche's extensive experience in drug development and commercialization.[1]

[2]

March 13, 2003: Following successful and pivotal clinical trials, the U.S. Food and Drug

Administration (FDA) granted approval for Enfuvirtide (Fuzeon), marking the introduction of

the first HIV fusion inhibitor for the treatment of HIV-1 infection.[1][2]

Mechanism of Action: Inhibition of HIV-1 Fusion
Enfuvirtide's therapeutic effect is derived from its ability to specifically interrupt the final stage of

HIV-1's entry into host CD4+ T-cells: the fusion of the viral and cellular membranes.[1] This

process is mediated by the HIV-1 envelope glycoprotein complex, composed of gp120 and

gp41.

The key steps in the HIV-1 fusion process and the inhibitory action of Enfuvirtide are as follows:

Receptor Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the

host T-cell.

Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing

it to bind to a co-receptor, either CCR5 or CXCR4.

gp41 Conformational Change: Co-receptor binding induces a significant conformational

change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and

C-terminal heptad repeat (HR2) regions of gp41 are exposed.

Pre-hairpin Intermediate Formation: The hydrophobic fusion peptide at the N-terminus of

gp41 inserts into the host cell membrane. This forms a "pre-hairpin intermediate" structure,

bridging the virus and the host cell.

Six-Helix Bundle Formation and Fusion: The HR1 and HR2 domains of gp41 then fold back

on each other, forming a thermostable six-helix bundle. This action brings the viral and

cellular membranes into close proximity, leading to the formation of a fusion pore and

subsequent entry of the viral capsid into the host cell.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/WO2011095989A2/de
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571253/
https://patents.google.com/patent/WO2011095989A2/de
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571253/
https://patents.google.com/patent/WO2011095989A2/de
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12795773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enfuvirtide, a 36-amino acid synthetic peptide, is designed to mimic a segment of the HR2

domain of gp41. It competitively binds to the HR1 domain during the pre-hairpin intermediate

stage. This binding event physically obstructs the interaction between the viral HR1 and HR2

domains, thereby preventing the formation of the six-helix bundle and halting the fusion

process.
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Diagram 1: HIV-1 Fusion and Inhibition by Enfuvirtide.

Quantitative Efficacy Data
The antiviral activity of Enfuvirtide has been quantified through various in vitro and clinical

studies.

In Vitro Antiviral Activity
Parameter Value Range Assay Method

IC50 (Clades A-G) 4 to 480 ng/mL cMAGI Assay

IC50 (Cell-Cell Fusion) 23 ± 6 nM Cell-Cell Fusion Assay

Binding Affinity (Kd) 307 nM N/A

Plasma Protein Binding 92% N/A

In vivo Half-life (T1/2) 3.8 hours N/A
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IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50%

inhibition in vitro. Kd (dissociation constant) is a measure of binding affinity.

Clinical Trial Efficacy (TORO 1 & 2 Studies)
The pivotal Phase 3 clinical trials, TORO 1 and TORO 2 (T-20 versus Optimized Regimen

Only), demonstrated the efficacy of Enfuvirtide in heavily treatment-experienced patients with

multidrug-resistant HIV-1.

Clinical Trial Parameter
Enfuvirtide + Optimized
Background

Optimized Background
Alone

TORO 1 (Week 24)

Mean Viral Load Reduction -1.696 log10 copies/mL -0.764 log10 copies/mL

Mean CD4+ Count Increase 76 cells/mm³ 32 cells/mm³

TORO 1 & 2 (Week 48)

Mean Viral Load Reduction -1.48 log10 copies/mL -0.63 log10 copies/mL

Mean CD4+ Count Increase 91 cells/mm³ 45 cells/mm³

Key Experimental Protocols
The development and characterization of Enfuvirtide relied on several key experimental

assays.

Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1

envelope glycoprotein with cells expressing CD4 and co-receptors.

Methodology:

Cell Culture:

Effector cells (e.g., HEK293T) are engineered to express HIV-1 envelope glycoproteins

(gp120/gp41).
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Target cells (e.g., U87.CD4.CXCR4/CCR5) are engineered to express CD4 and the

appropriate co-receptors. These cells often contain a reporter gene (e.g., luciferase) under

the control of a Tat-responsive promoter.

Co-culture: Effector and target cells are co-cultured in a 96-well plate.

Inhibitor Addition: Serial dilutions of Enfuvirtide are added to the co-culture wells.

Incubation: The plate is incubated to allow for cell fusion.

Quantification of Fusion: Upon fusion, the Tat protein from the effector cells activates the

reporter gene in the target cells. Fusion events are quantified by measuring the reporter

gene product (e.g., luminescence for luciferase).

Data Analysis: The percentage of fusion inhibition is calculated for each inhibitor

concentration, and the IC50 value is determined.
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Diagram 2: Workflow for a Cell-Cell Fusion Assay.

HIV-1 Pseudovirus Entry Assay
This assay measures the ability of an inhibitor to prevent the entry of single-round infectious

pseudoviruses into target cells.

Methodology:

Pseudovirus Production:

HEK293T cells are co-transfected with two plasmids:
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An Env-expressing plasmid.

An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).

The resulting pseudoviruses can infect cells but are replication-incompetent.

Cell Culture: Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4 and contain a

Tat-responsive reporter gene are seeded in 96-well plates.

Inhibitor Treatment: The target cells are pre-incubated with serial dilutions of Enfuvirtide.

Infection: A standardized amount of pseudovirus is added to the wells.

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter

gene expression.

Quantification of Entry: The level of infection is quantified by measuring the reporter gene

expression (e.g., luminescence).

Data Analysis: The percentage of entry inhibition is calculated, and the IC50 value is

determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Enfuvirtide (T-20): A Technical Guide to its Discovery
and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12795773#discovery-and-development-history-of-
enfuvirtide-t-20]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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